2-Hydroxyoctadecanoyl chloride
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Overview
Description
2-Hydroxyoctadecanoyl chloride is a chemical compound with the molecular formula C18H35ClO2 It is a derivative of octadecanoic acid, where a hydroxyl group is attached to the second carbon and a chloride group replaces the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyoctadecanoyl chloride can be synthesized through the reaction of 2-hydroxyoctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C18H36O3+SOCl2→C18H35ClO2+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyoctadecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxyoctadecanoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, toluene
Catalysts: Pyridine, triethylamine
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
2-Hydroxyoctadecanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the preparation of functionalized polymers and surfactants.
Biochemistry: Employed in the synthesis of bioactive lipids and ceramides, which are important in cell signaling and membrane structure.
Mechanism of Action
The mechanism of action of 2-hydroxyoctadecanoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyoctadecanoic acid: The parent compound, which lacks the chloride group.
2-Hydroxyhexadecanoyl chloride: A shorter-chain analog with similar reactivity.
2-Hydroxyarachidoyl chloride: A longer-chain analog with similar properties.
Uniqueness
2-Hydroxyoctadecanoyl chloride is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications. Its ability to form a variety of derivatives makes it valuable in synthetic chemistry and material science .
Properties
IUPAC Name |
2-hydroxyoctadecanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18(19)21/h17,20H,2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGEIMBLGBMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40847133 |
Source
|
Record name | 2-Hydroxyoctadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40847133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917764-58-0 |
Source
|
Record name | 2-Hydroxyoctadecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40847133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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